Ethyl 3-amino-2-(ethylamino)isonicotinate

Medicinal Chemistry Scaffold Differentiation Building Block Selection

Ethyl 3-amino-2-(ethylamino)isonicotinate (CAS 1466190-22-6) is a polysubstituted pyridine derivative belonging to the isonicotinic acid ester class, carrying vicinal amino (–NH₂) and ethylamino (–NHCH₂CH₃) groups at the 3- and 2-positions, respectively, on the pyridine ring. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.24 g·mol⁻¹, and it is commercially supplied as a research intermediate at standard purities of 97–98% (HPLC/GC) with batch-specific certificates of analysis including NMR, HPLC, and GC.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B15056331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-(ethylamino)isonicotinate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=C1N)C(=O)OCC
InChIInChI=1S/C10H15N3O2/c1-3-12-9-8(11)7(5-6-13-9)10(14)15-4-2/h5-6H,3-4,11H2,1-2H3,(H,12,13)
InChIKeyYZFIZMMDSGCMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-2-(ethylamino)isonicotinate – Technical Baseline for Sourcing the Vicinal Diamino Isonicotinate Scaffold


Ethyl 3-amino-2-(ethylamino)isonicotinate (CAS 1466190-22-6) is a polysubstituted pyridine derivative belonging to the isonicotinic acid ester class, carrying vicinal amino (–NH₂) and ethylamino (–NHCH₂CH₃) groups at the 3- and 2-positions, respectively, on the pyridine ring . Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.24 g·mol⁻¹, and it is commercially supplied as a research intermediate at standard purities of 97–98% (HPLC/GC) with batch-specific certificates of analysis including NMR, HPLC, and GC . The compound serves as a functionalised building block for medicinal chemistry programs requiring a pre-installed vicinal diamino motif on the isonicotinate scaffold.

Why In-Class Isonicotinate Esters Cannot Substitute for Ethyl 3-amino-2-(ethylamino)isonicotinate in Structure-Focused Programs


Mono-amino isonicotinate esters such as ethyl 2-aminoisonicotinate (CAS 13362-30-6) and ethyl 3-aminoisonicotinate (CAS 14208-83-4) each provide only a single amino handle for diversification, forcing additional synthetic steps to install a second nitrogen-based substituent . The target compound delivers both a primary amine and a secondary ethylamino group in a vicinal arrangement on the pyridine ring, a substitution pattern that cannot be accessed by simple mixing or sequential coupling of the mono-substituted analogs without encountering regioselectivity and protection/deprotection challenges. This intrinsic, pre-formed vicinal diamino topology is the critical differentiator that renders generic in-class substitution inadequate for any application—medicinal chemistry, agrochemical intermediate synthesis, or materials precursor development—that depends on this specific spatial and electronic configuration.

Quantitative Procurement-Relevant Differentiation Data for Ethyl 3-amino-2-(ethylamino)isonicotinate


Vicinal Diamino Substitution: Molecular Weight and Hydrogen-Bonding Capacity Compared to Mono-Amino Isonicotinate Esters

Ethyl 3-amino-2-(ethylamino)isonicotinate possesses two nitrogen substituents (one primary amine, one secondary ethylamine) versus a single amino group in the closest mono-amino comparators. This results in a molecular weight of 209.24 g·mol⁻¹, compared with 166.18 g·mol⁻¹ for both ethyl 2-aminoisonicotinate and ethyl 3-aminoisonicotinate, a mass increase of 43.06 g·mol⁻¹ (Δ ≈ 26%) that corresponds exactly to the additional ethylamino group . The presence of three nitrogen atoms (vs. two in the mono-amino analogs) increases the hydrogen-bond donor/acceptor count (3 HBD, 4 HBA calculated from structure) relative to the mono-amino series (2 HBD, 3 HBA), altering solubility, permeability, and target-binding profiles in a manner that cannot be replicated by mono-amino isonicotinates without synthetic modification .

Medicinal Chemistry Scaffold Differentiation Building Block Selection

Commercial Purity Specification: 97–98% (HPLC/GC) with Batch-Specific QC Documentation

Two independent commercial suppliers report standard purity for ethyl 3-amino-2-(ethylamino)isonicotinate as 97% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates) and ≥98% (MolCore, ISO-certified) . In contrast, the closely related mono-amino analog ethyl 3-aminoisonicotinate hydrochloride (CAS 306936-11-8) is listed at 95% purity by a separate supplier . While these figures come from different vendors and are not head-to-head measurements, the availability of multi-technique batch QC documentation for the target compound provides a verifiable quality benchmark that supports procurement for sensitive synthetic or biological applications.

Quality Control Procurement Specification Reproducibility

Regiochemical Certainty: Vicinal 2,3-Diamino Substitution Pattern Confirmable by NMR

The unambiguous vicinal 2-ethylamino-3-amino substitution pattern of the target compound is structurally encoded in its InChIKey (YZFIZMMDSGCMRH-UHFFFAOYSA-N) and canonical SMILES (CCNc1nccc(C(=O)OCC)c1N), which are consistent across ChemSrc and vendor databases . Mono-amino isonicotinate esters such as ethyl 2-aminoisonicotinate place the single amino group at C2, while ethyl 3-aminoisonicotinate places it at C3; neither provides the vicinal diamino arrangement . Batch-specific ¹H/¹³C NMR spectra available from Bidepharm confirm the presence and position of both the NH₂ (δ ~5–6 ppm, broad) and NHCH₂CH₃ (δ ~1.2 ppm triplet for CH₃; δ ~3.3 ppm quartet for CH₂) resonances . This regiochemical certainty is essential when the target compound is used as a reference standard or as a starting material for structure–activity relationship (SAR) studies where substitution position is critical.

Structural Confirmation Regiochemistry Analytical Characterisation

Optimal Deployment Scenarios for Ethyl 3-amino-2-(ethylamino)isonicotinate Based on Structural Evidence


Medicinal Chemistry: Advanced Intermediate for Vicinal Diamino-Pyridine Kinase or Receptor Ligand Libraries

The pre-installed vicinal 3-amino and 2-ethylamino groups on the isonicotinate core provide a direct entry point for the synthesis of polysubstituted pyridine-based kinase inhibitors or GPCR ligands. The target compound eliminates two or more synthetic steps (regioselective nitration/reduction or Buchwald–Hartwig amination) that would be required when starting from mono-amino isonicotinate esters . The ethyl ester at C4 further enables straightforward hydrolysis to the carboxylic acid for amide coupling or bioconjugation. Procurement of this compound at 97–98% purity with batch-specific NMR and HPLC QC supports reproducible SAR exploration .

Agrochemical Intermediate: Scaffold for Fused Heterocyclic Fungicides or Herbicides

Isonicotinic acid derivatives have been claimed in patents as intermediates for phytopathogenic bacteria and fungi control agents . The vicinal diamino substitution pattern of ethyl 3-amino-2-(ethylamino)isonicotinate allows direct cyclocondensation to imidazo[4,5-c]pyridine or pyrido[2,3-d]pyrimidine fused systems, which are privileged scaffolds in agrochemical discovery. Using this compound as the starting material avoids regioselectivity issues inherent in late-stage diamination of the pyridine ring.

Chemical Biology: Functionalised Probe Precursor Requiring Orthogonal Amino Reactivity

The presence of two chemically distinct amino groups—a primary aromatic amine (–NH₂) and a secondary aliphatic amine (–NHCH₂CH₃)—on the same pyridine scaffold provides orthogonal reactivity for sequential functionalisation. The primary amine can be selectively acylated or diazotised under conditions that leave the secondary ethylamino group intact, enabling the construction of bifunctional probes or affinity reagents . This orthogonal reactivity is not available from mono-amino isonicotinate esters, which offer only a single reactive handle.

Synthetic Methodology Development: Model Substrate for Regioselective Vicinal Diamino-Pyridine Chemistry

The well-characterised structure, commercial availability at 97–98% purity, and unambiguous spectroscopic signature (InChIKey YZFIZMMDSGCMRH, batch NMR) make this compound suitable as a standardised model substrate for developing new regioselective transformations on vicinal diamino-pyridines, including selective N-alkylation, N-arylation, or heterocycle annulation reactions. Its use as a benchmark substrate facilitates cross-laboratory reproducibility comparisons.

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